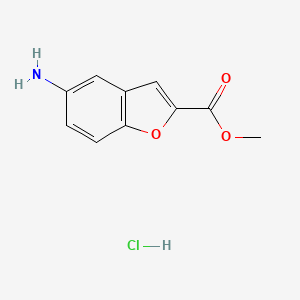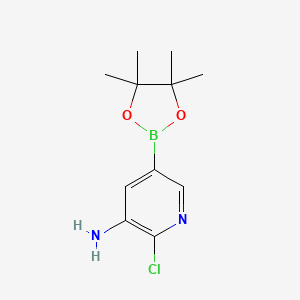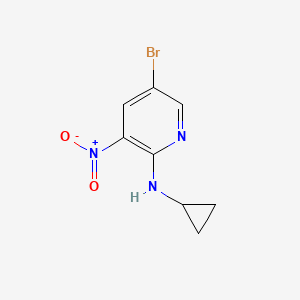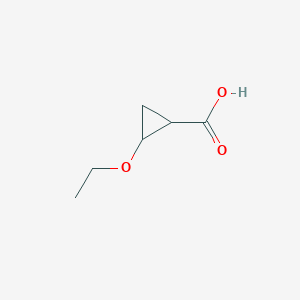
2-Ethoxycyclopropane-1-carboxylic acid
説明
2-Ethoxycyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethoxycyclopropanecarboxylic acid . The InChI code for this compound is 1S/C6H10O3/c1-2-9-5-3-4 (5)6 (7)8/h4-5H,2-3H2,1H3, (H,7,8) .Physical And Chemical Properties Analysis
2-Ethoxycyclopropane-1-carboxylic acid is a liquid . It has a molecular weight of 130.14 .科学的研究の応用
- Pd-catalysed C–H functionalisation of free carboxylic acids
- Application Summary: This research focuses on the Pd-catalysed C–H functionalisation of free carboxylic acids. The predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals has drawn significant attention to this area of study .
- Methods of Application: The study involves the use of carboxylic acids in Pd-catalysed proximal and distal C–H activation reactions . The specific experimental procedures and technical details are not provided in the summary.
- Results or Outcomes: The review discusses the diverse aspects of carboxylic acids and their role in Pd-catalysed C–H activation reactions that could be implemented in the pharmaceutical and agrochemical industries .
-
Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including 2-Ethoxycyclopropane-1-carboxylic acid, can be used in various areas such as organic synthesis, nanotechnology, and polymers. They can be used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Methods of Application: The specific methods of application involve various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The use of carboxylic acids in these areas can lead to the development of new materials and technologies in the medical field, pharmacy, and other industries .
-
Poly(glycolic acid) (PGA) Synthesis
- Application Summary: Poly(glycolic acid) (PGA) is a biopolymer with excellent thermal and mechanical properties and biodegradability, making it useful for medical applications and the renewable industry .
- Methods of Application: The primary pathway for PGA synthesis is ring-opening polymerization . The specific experimental procedures and technical details are not provided in the summary.
- Results or Outcomes: The production of PGA with high molecular weight is an essential factor to possess adequate mechanical stability for biomedical applications .
-
Separation of Carboxylic Acids
- Application Summary: The separation of carboxylic acids, including 2-Ethoxycyclopropane-1-carboxylic acid, is a crucial process in the valorization of biomass to value-added commodities . This process is important due to the low concentration of these bio-based chemicals in aqueous solutions .
- Methods of Application: The separation process involves conventional methods and intensified processes . The direct conversion of the acid in aqueous solutions to esters using hybrid reactors, wherein reaction and separation occur in one single process unit, has distinct but significant benefits .
- Results or Outcomes: Improved sustainability can be attained through intensified process separation with a reduction in production cost, equipment sizes, energy consumptions, and flexibility of the process .
Safety And Hazards
特性
IUPAC Name |
2-ethoxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVRYFUTLMBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901496 | |
| Record name | NoName_621 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxycyclopropane-1-carboxylic acid | |
CAS RN |
60212-41-1 | |
| Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



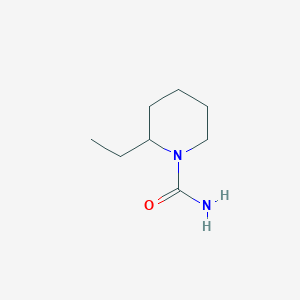
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
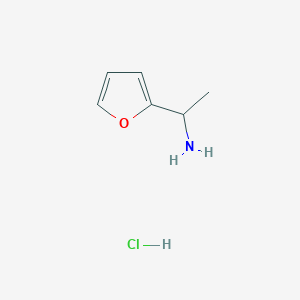
![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B1519605.png)
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
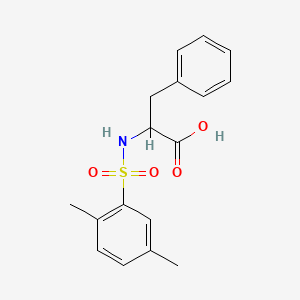

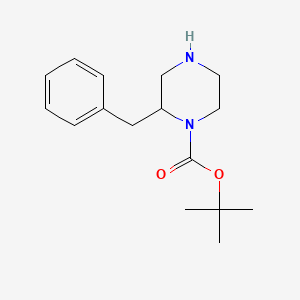
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B1519614.png)
